Fmoc-D-Phe-Cl
Description
Fmoc-D-Phe-Cl (N-α-(9-Fluorenylmethyloxycarbonyl)-D-phenylalanine chloride) is a chiral, Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a chlorine atom substituting the phenylalanine side chain. This compound is critical for synthesizing peptides with specific stereochemical and functional properties, particularly in biomedical research and drug development .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAXUKFFZHLNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Fluorenylmethyloxycarbonyl Chloride: The most common method involves reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Alternative Methods: Other methods include using fluorenylmethylsuccinimidyl carbonate or fluorenylmethyloxycarbonyl azide, which are also derived from fluorenylmethyloxycarbonyl chloride.
Industrial Production Methods: Industrial production often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, with fluorenylmethyloxycarbonyl-D-phenylalanine chloride being one of the building blocks.
Chemical Reactions Analysis
Protection and Activation
Fmoc-D-Phe-Cl integrates two functional components:
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Fmoc group : Protects the α-amino group during synthesis, removable under basic conditions.
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Acid chloride : Activates the carboxyl group for nucleophilic attack during peptide bond formation.
The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions (NaHCO₃/dioxane/H₂O) or anhydrous pyridine/CH₂Cl₂ . The chloride activation enhances coupling efficiency, particularly in microwave-assisted syntheses, achieving yields up to 92% with minimal racemization .
Coupling Reactions
This compound participates in coupling reactions facilitated by:
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Metallic additives : Zinc dust accelerates coupling in biphasic systems (e.g., CH₂Cl₂), completing reactions in 30–45 seconds .
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Coupling agents : TBDMS-OBt (tert-butyldimethylsilyl oxybenzotriazole) stabilizes activated intermediates, reducing side products .
Racemization Studies
HPLC analysis of Fmoc-D-Phe-Ala-OMe synthesized via zinc-mediated coupling showed <1% racemization , demonstrating high enantioselectivity .
Deprotection Mechanisms
The Fmoc group is cleaved via β-elimination using secondary amines (e.g., piperidine), forming a dibenzofulvene (DBF) intermediate. Key findings include:
| Amine Base | Half-Life (t₁/₂) | Efficiency |
|---|---|---|
| 20% Piperidine | 6 seconds | Optimal |
| 50% Morpholine | 1 minute | Moderate |
| 50% DIEA | 10 hours | Poor |
Data from Fmoc-ValOH deprotection kinetics in DMF .
Piperidine’s rapid deprotection (6 seconds) and DBF scavenging make it the gold standard . Alternatives like dipropylamine (DPA) reduce aspartimide formation by 30% compared to piperidine in Asp-containing sequences .
Key Side Reactions
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Diketopiperazine (DKP) Formation : Occurs when the deprotected N-terminus attacks the penultimate amide bond, especially with C-terminal proline .
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Aspartimide Formation : Base-catalyzed cyclization of Asp residues, producing α/β-peptide mixtures .
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Pmc/Pbf Migration : Protecting groups on Arg migrate to Trp’s indole ring under acidic conditions .
Countermeasures
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Use dipeptide building blocks to bypass DKP-prone residues .
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Replace piperidine with TBAF (tert-butyl ammonium fluoride) for Asp/Gly-rich sequences .
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Employ Fmoc-OSu (succinimide carbonate) to reduce oligomerization during activation .
Comparative Performance in SPPS
This compound outperforms carbodiimide-based reagents in coupling speed and purity:
| Parameter | This compound + Zn | DIC/HOBt |
|---|---|---|
| Coupling Time | 30–45 seconds | 1–2 hours |
| Yield | 90% | 70–85% |
| Racemization | <1% | 1–5% |
Scientific Research Applications
Chemistry:
Peptide Synthesis: Widely used in solid-phase peptide synthesis for the protection of amino groups.
Biology:
Protein Engineering: Utilized in the synthesis of peptides and proteins for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
Mechanism:
Molecular Targets and Pathways:
Targets: The primary target is the amino group of D-phenylalanine.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Stereochemistry
Fmoc-D-Phe-Cl belongs to a family of halogenated Fmoc-phenylalanine derivatives. Key structural variants include:
- Fmoc-L-Phe(3-Cl)-OH : L-enantiomer with a chlorine atom at the 3-position of the phenyl ring .
- Fmoc-D-Phe(3,4-diCl)-OH : D-enantiomer with chlorine atoms at both 3- and 4-positions .
- Fmoc-Phe(4-Cl)-OH : Chlorine at the 4-position (para-substitution) .
- Fmoc-alpha-Me-L-Phe-OH : α-methylated L-phenylalanine derivative, altering backbone flexibility .
Table 1: Structural Comparison
| Compound | CAS Number | Substitution Position | Molecular Weight | Key Feature |
|---|---|---|---|---|
| This compound | [Not provided] | 2-, 3-, or 4-Cl* | ~421.9 | D-configuration, single Cl |
| Fmoc-L-Phe(3-Cl)-OH | 198560-44-0 | 3-Cl | 421.9 | L-configuration, single Cl |
| Fmoc-D-Phe(3,4-diCl)-OH | 177966-58-4 | 3,4-diCl | 456.3 | D-configuration, dual Cl |
| Fmoc-Phe(4-Cl)-OH | [Not provided] | 4-Cl | 421.9 | Para-substitution |
| Fmoc-alpha-Me-L-Phe-OH | 135944-05-7 | α-methyl | 401.45 | Rigid backbone |
*Note: Specific Cl position for this compound varies by synthesis; commercial variants often specify 3-Cl or 4-Cl .
Physicochemical Properties
Hydrophobicity (log P)
The hydrophobicity of Fmoc-dipeptides significantly influences their gelation behavior and peptide synthesis efficiency. For example:
- This compound (log P ~3.2): Moderate hydrophobicity, suitable for peptide coupling in polar solvents like DMF .
- Fmoc-D-Phe(3,4-diCl)-OH (log P ~5.0): Higher hydrophobicity delays gelation but enhances thermal stability in self-assembled hydrogels .
- Fmoc-alpha-Me-L-Phe-OH (log P ~2.8): Reduced hydrophobicity due to α-methylation, limiting its use in hydrophobic peptide domains .
Gelation Behavior
- This compound forms fibrillar hydrogels under acidic conditions (pH <5), with mechanical strength (G’ ~1 kPa) suitable for drug delivery .
- In contrast, Fmoc-D-Phe(3,4-diCl)-OH generates denser, tubular structures (G’ ~0.5 kPa) due to increased steric hindrance and hydrophobicity, reducing gel elasticity .
Peptide Coupling
- This compound exhibits rapid activation under microwave irradiation, achieving >90% coupling yields within 10–30 minutes .
- Fmoc-L-Phe(3-Cl)-OH requires HBTU activation for SPPS, with coupling efficiencies >95% for hindered residues like Val and Ile .
- Fmoc-D-Phe(3,4-diCl)-OH shows slower coupling kinetics due to steric effects, necessitating extended reaction times (~2 hours) .
Side Reactions
- Chlorine substituents in this compound reduce racemization risk during SPPS compared to non-halogenated analogs .
- α-Methylated derivatives (e.g., Fmoc-alpha-Me-L-Phe-OH ) resist proteolytic degradation but may introduce backbone rigidity, complicating folding in bioactive peptides .
Drug Delivery
- This compound hydrogels encapsulate hydrophobic drugs (e.g., curcumin) with 80% retention at pH 7.4, enabling controlled release .
- Fmoc-D-Phe(3,4-diCl)-OH hydrogels exhibit pH-responsive release but lower biocompatibility due to higher cytotoxicity .
Enzyme Stabilization
- This compound/alginate hybrid gels protect lactase from gastric degradation, maintaining 85% enzyme activity post-encapsulation .
Q & A
Q. How is Fmoc-D-Phe-Cl synthesized, and what are the critical parameters to control during the reaction?
this compound is typically synthesized via Fmoc-protection of D-phenylalanine followed by chlorination. Key parameters include:
- Reagent stoichiometry : Ensure precise molar ratios of Fmoc-Cl to D-Phe to avoid over-chlorination or incomplete protection.
- Temperature control : Maintain reaction temperatures between 0–4°C during chlorination to minimize racemization .
- Solvent selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to stabilize reactive intermediates and prevent hydrolysis . Post-synthesis, purification via reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradients is recommended for isolating high-purity product .
Q. What analytical techniques are recommended for characterizing this compound, and how can purity be assessed?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify structural integrity, focusing on Fmoc aromatic protons (δ 7.2–7.8 ppm) and the chlorine-substituted phenyl group (δ 4.8–5.2 ppm for α-protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C24H19Cl2NO4: calculated 456.3 Da) .
- HPLC : Purity ≥95% is achieved using a Shimadzu CLASS-VP system with UV detection at 265 nm (Fmoc absorbance) and a Merck RP-18 column .
Advanced Research Questions
Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) using this compound?
Racemization occurs during coupling due to base-induced epimerization. Mitigation strategies include:
- Coupling reagent selection : Use HOBt/DIC or Oxyma Pure/DIEA instead of strong bases like piperidine, which increase racemization risk .
- Low-temperature coupling : Perform reactions at 0–4°C to stabilize the activated amino acid intermediate .
- Zinc-mediated synthesis : Add zinc dust (2 mmol) to scavenge free chloride ions, reducing side reactions and preserving stereochemistry (yield: 89–92% for D-isomer retention) .
Q. What strategies resolve contradictions between spectroscopic data and expected stereochemical outcomes in this compound-containing peptides?
Discrepancies may arise from residual solvents, incomplete deprotection, or racemization. Methodological approaches include:
- Circular Dichroism (CD) : Compare CD spectra of synthetic peptides with known D/L-Phe standards to confirm stereochemistry .
- Chiral HPLC : Use a Chiralpak column with hexane/isopropanol gradients to separate enantiomers and quantify racemization .
- 2D-NMR (NOESY) : Analyze through-space interactions to validate peptide backbone conformation and side-chain orientation .
Q. How do solvent systems and coupling reagents affect the stability and reactivity of this compound in peptide elongation?
- Solvent effects : DMF enhances solubility but may accelerate racemization; DCM reduces side reactions but limits solubility. Mixed solvents (e.g., DCM/DMF 1:1) balance reactivity and stability .
- Coupling reagents : PyBOP/HOAt increases coupling efficiency (≥98%) for sterically hindered residues, while TBTU is cost-effective for routine couplings .
- Stability studies : Monitor degradation via LC-MS under varying pH (4–9) and temperature (4–25°C) to optimize storage conditions (stable at −20°C in anhydrous DMF) .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing contradictory data in this compound-based peptide synthesis?
- Multivariate Analysis (MVA) : Use principal component analysis (PCA) to identify variables (e.g., temperature, reagent purity) contributing to yield discrepancies .
- Bayesian Inference : Model racemization probability under different conditions to prioritize experimental adjustments .
- Reproducibility protocols : Adopt the Beilstein Journal’s guidelines for documenting experimental details (e.g., HPLC gradients, NMR acquisition parameters) to enable replication .
Q. How can orthogonal protection strategies (e.g., Fmoc/Boc) improve the synthesis of peptides with multiple functional groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
